Benzoyl peroxide

Description

Benzoyl peroxide is a carbonyl compound.

Benzoyl peroxide is a commonly used drug in topical treatments for acne. It has been formulated as products with either a single active ingredient, or with [erythromycin], [clindamycin], or [adapalene]. After administration, the peroxide bond is cleaved, allowing benzoyloxy radicals to nonspecifically interact with proteins. This treatment decreases keratin and sebum around follicles, as well as increasing turnover of epithelial cells. Benzoyl peroxide, in combination with erythromycin, was granted FDA approval on 26 October 1984.

Benzoyl Peroxide is a natural product found in Onychium lucidum and Arabidopsis thaliana with data available.

Benzoyl Peroxide is a peroxide with antibacterial, irritant, keratolytic, comedolytic, and anti-inflammatory activity. Upon topical application, benzoyl peroxide decomposes to release oxygen which is lethal to the bacteria Proprionibacterium acnes. Due to its irritant effect, benzoyl peroxide increases turnover rate of epithelial cells, thereby peeling the skin and promoting the resolution of comedones. Benzoyl peroxide is used in the treatment of acne vulgaris.

A peroxide derivative that has been used topically for BURNS and as a dermatologic agent in the treatment of ACNE and POISON IVY DERMATITIS. It is used also as a bleach in the food industry.

See also: Benzoic Acid (has active moiety); Benzoyl Peroxide; Clindamycin Phosphate (component of); Adapalene; benzoyl peroxide (component of) ... View More ...

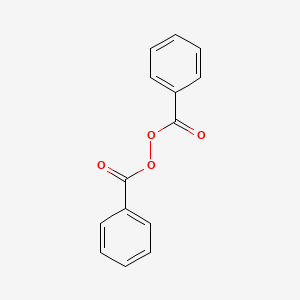

Structure

3D Structure

Properties

IUPAC Name |

benzoyl benzenecarboperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPJBNCRMGITSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024591 | |

| Record name | Benzoyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzoyl peroxide appears as odorless white powder or granules. Sinks in water. (USCG, 1999), Dry Powder, Liquid; Dry Powder, Water or Solvent Wet Solid; Water or Solvent Wet Solid, Colorless to white crystals or a granular powder with a faint, benzaldehyde-like odor; [NIOSH], Solid, WHITE CRYSTALS OR POWDER., Colorless to white crystals or a granular powder with a faint, benzaldehyde-like odor. | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxide, dibenzoyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzoyl peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes explosively (NTP, 1992), Decomposes explosively above melting point. Does not reach boiling point., Explodes, decomposes explosively, Decomposes explosively | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

176 °F (NIOSH, 2023), 176 °F, 80 °C | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 79 °F (NTP, 1992), <1%, In water, 9.10 mg/L at 25 °C, Sparingly soluble in water, Slightly soluble in water, Sparingly soluble in alcohol; soluble in benzene, chloroform, ether; 1 g dissolves in 40 mL carbon disulfide, in about 50 mL olive oil, For more Solubility (Complete) data for Dibenzoyl peroxide (6 total), please visit the HSDB record page., 0.0091 mg/mL at 25 °C, Solubility in water: poor | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoyl peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.334 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.3340 at 25 °C, 1.3 g/cm³, 1.33 | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

less than 0.1 mmHg at 68 °F (NTP, 1992), 0.0000706 [mmHg], VP: < 0.1 torr at 20 °C, Vapor pressure, kPa at 20 °C:, <1 mmHg | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Crystals, White, granular crystalline solid, Orthorhombic prisms from ether, Colorless to white crystals or a granular powder. | |

CAS No. |

94-36-0 | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl peroxide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOYL PEROXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZOYL PEROXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZOYL PEROXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Peroxide, dibenzoyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzoyl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoyl peroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9WZN9A0GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoyl peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DM82D818.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

217 to 221 °F (decomposes) (NTP, 1992), 104.5 °C, 106 - 108 °C, 217 °F | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoyl peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Benzoyl Peroxide Free Radical Initiation Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of free radical initiation by benzoyl peroxide (BPO). It details the chemical pathways, presents relevant quantitative data, outlines experimental protocols for analysis, and visualizes the key processes involved. BPO is a widely utilized organic peroxide, serving as a critical initiator in free-radical polymerization for synthesizing various polymers and resins.[1] Its utility extends to therapeutic applications, notably in dermatology for the treatment of acne, owing to its antibacterial and keratolytic properties.[1] The foundation of its function lies in its ability to decompose into highly reactive free radicals.[1]

Core Initiation Mechanism

The initiation of a radical chain reaction by benzoyl peroxide is a multi-step process, primarily driven by the thermal or photochemical decomposition of the BPO molecule.[2][3] The process can be broadly categorized into initiation, propagation, and termination phases.[4][5]

1. Initiation Phase: This phase involves two primary steps:

-

Homolytic Cleavage: The process begins with the homolytic cleavage of the weak oxygen-oxygen single bond within the benzoyl peroxide molecule.[6][7] This bond scission can be induced by heat or ultraviolet (UV) light, yielding two benzoyloxy radicals.[3][4]

-

Decarboxylation: The resulting benzoyloxy radicals are unstable and can subsequently undergo rapid decarboxylation, losing a molecule of carbon dioxide (CO₂) to form phenyl radicals.[2][8] The formation of the highly stable CO₂ molecule is a significant driving force for this step.[9]

2. Propagation Phase: The highly reactive phenyl radical (or the benzoyloxy radical, though less common) then attacks a monomer molecule (e.g., styrene (B11656) or an acrylate), adding to its double bond.[2][10] This creates a new, larger radical species, which can then react with subsequent monomer molecules, propagating the polymer chain.[2][3]

3. Termination Phase: The chain reaction continues until the growing radical chains are terminated. Termination typically occurs when two radical species combine (recombination) or through a process called disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two stable, non-radical polymer chains.[5]

The overall efficiency and pathway of initiation can be influenced by reaction conditions such as temperature, pressure, and the specific monomer being used.[11][12]

Quantitative Data: Thermal Decomposition Kinetics

The thermal decomposition of benzoyl peroxide is a critical factor in its application as an initiator. The kinetics of this process have been studied using various techniques, providing key quantitative parameters.

| Parameter | Value | Conditions / Method | Source |

| Activation Energy (Ea) | 146.8 kJ/mol | Kissinger method | [13] |

| Activation Energy (Ea) | 152.80 kJ/mol | Accelerating Rate Calorimetry (ARC) | [14] |

| Activation Volume (ΔV‡) | 7.5 cm³/mol | In poly(methyl methacrylate) at 100°C | [11] |

| Total Heat Release (ΔH) | 356.57 kJ/mol | DFT Calculations | [15] |

| Total Heat Release (ΔH) | 339.48 kJ/mol | Calorimetry analysis (2 K/min) | [15] |

| Onset Decomposition Temp. | 90.1 °C | C80 Calorimetry (0.1 °C/min) | [14] |

| Onset Decomposition Temp. | 92.39 °C | Accelerating Rate Calorimetry (ARC) | [14] |

| Peak Exotherm Temp. | 95.4 °C | C80 Calorimetry (0.1 °C/min) | [14] |

Note: Values can vary based on the solvent, pressure, and analytical method used.

Mandatory Visualizations

Benzoyl Peroxide Initiation and Propagation Pathway

Caption: Free radical initiation via BPO decomposition and subsequent monomer addition.

Experimental Workflow: Thermal Analysis by DSC

Caption: Workflow for determining BPO thermal decomposition kinetics using DSC.

Experimental Protocols

Studying the kinetics and mechanism of benzoyl peroxide decomposition involves several key analytical techniques.

Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA)

This is a primary method for studying the thermal stability and decomposition kinetics of BPO.[15]

-

Objective: To determine the onset temperature of decomposition, peak exothermic temperature, and the total heat released during decomposition.[14][15]

-

Methodology:

-

A small, precisely weighed sample of benzoyl peroxide (e.g., 0.2-1.0 mg) is placed into an aluminum DSC pan.

-

The pan is hermetically sealed and placed in the DSC instrument alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 2, 5, or 10 K/min) over a specified temperature range (e.g., from room temperature to 300°C).[15]

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

The resulting thermogram (heat flow vs. temperature) shows an exothermic peak corresponding to the decomposition.

-

By performing the experiment at multiple heating rates, kinetic parameters like the activation energy (Ea) can be calculated using isoconversional methods such as the Kissinger or Friedman methods.[13][16]

-

UV-Vis Spectrophotometry

This technique can be used to monitor the concentration of benzoyl peroxide over time, allowing for the determination of decomposition rate constants.

-

Objective: To measure the rate of BPO decomposition by monitoring its absorbance.

-

Methodology:

-

Prepare a solution of benzoyl peroxide in a suitable solvent (e.g., toluene) of a known concentration.[2]

-

Prepare a blank cuvette containing only the pure solvent for background subtraction.

-

Measure the initial absorption spectrum of the BPO solution in the UV range (e.g., 300-400 nm) to identify the absorbance maximum.[2]

-

Initiate the decomposition by heating the solution to a constant temperature (e.g., 80°C).

-

At regular time intervals, withdraw an aliquot of the solution, cool it rapidly to quench the reaction, and measure its absorbance at the predetermined wavelength.

-

The concentration of BPO at each time point can be calculated using the Beer-Lambert law.

-

A plot of ln([BPO]) versus time will yield a straight line for a first-order reaction, with the slope being equal to the negative rate constant (-k).

-

Electron Paramagnetic Resonance (EPR) / Electron Spin Resonance (ESR) Spectroscopy

EPR/ESR is a highly specific technique for the direct detection and characterization of radical species.

-

Objective: To detect and identify the benzoyloxy and phenyl radical intermediates formed during BPO decomposition.

-

Methodology:

-

A solution of BPO is prepared in a suitable solvent within an EPR-grade quartz tube.

-

Often, a "spin trapping" agent (e.g., DMPO) is added. This agent reacts with the highly transient primary radicals to form a more stable radical adduct that is easier to detect.

-

The sample is placed within the cavity of the EPR spectrometer.

-

Decomposition is initiated, typically by in-situ UV irradiation or by rapidly heating the sample.

-

The EPR spectrum is recorded. The resulting signal's g-factor and hyperfine splitting pattern are characteristic of the specific radical adduct formed, allowing for the unambiguous identification of the primary radicals (benzoyl, phenyl) that were trapped.

-

References

- 1. nbinno.com [nbinno.com]

- 2. Video: Photochemical Initiation Of Radical Polymerization Reactions [jove.com]

- 3. Polymerization Reactions [chemed.chem.purdue.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. brainly.com [brainly.com]

- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 7. Benzoyl Peroxide [commonorganicchemistry.com]

- 8. Radical initiator - Wikipedia [en.wikipedia.org]

- 9. organic chemistry - Why does benzoyl peroxide homolytically cleave to give phenyl radical - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chempap.org [chempap.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. akjournals.com [akjournals.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermal Decomposition Kinetics of Benzoyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoyl peroxide (BPO) is a widely utilized organic peroxide, serving as a radical initiator in polymer synthesis and as an active pharmaceutical ingredient in dermatological treatments. Its utility is derived from the thermally labile peroxide bond, which upon cleavage, initiates desired chemical reactions. However, this inherent instability also poses significant safety risks, including the potential for thermal runaway reactions, fires, and explosions. A thorough understanding of its thermal decomposition kinetics is paramount for ensuring safety during its manufacture, storage, transport, and application. This guide provides a comprehensive overview of the decomposition mechanism, kinetic parameters under various conditions, standardized experimental protocols for kinetic analysis, and the influence of external factors on BPO stability.

Decomposition Mechanism and Products

The thermal decomposition of benzoyl peroxide is a complex process that primarily proceeds through a free-radical chain mechanism. The reaction can be influenced by the solvent, temperature, and the presence of impurities.[1] The decomposition can also be autocatalytic, where the reaction products accelerate further decomposition.[2][3][4]

Primary Pathway:

-

Initiation (Homolytic Cleavage): The process begins with the homolytic scission of the weak oxygen-oxygen bond, generating two benzoyloxy radicals (PhCOO•).[3][5] This is the rate-determining step in the spontaneous decomposition.

-

Propagation (Decarboxylation): The benzoyloxy radicals are unstable and can undergo decarboxylation to form phenyl radicals (Ph•) and carbon dioxide (CO₂).[2]

-

Product Formation: The highly reactive phenyl and benzoyloxy radicals can then participate in a variety of reactions, leading to a range of products, including:

-

Benzoic Acid: Formed by hydrogen abstraction from the solvent or other molecules by the benzoyloxy radical.

-

Benzene (B151609): Can be formed from the phenyl radical abstracting a hydrogen atom. Recent studies have highlighted the formation of carcinogenic benzene as a degradation product, particularly at elevated temperatures (above 50°C).[5][6]

-

Phenyl Benzoate: Formed by the combination of a phenyl radical and a benzoyloxy radical.

-

Biphenyl: Formed by the combination of two phenyl radicals.

-

The overall stoichiometry and product distribution are highly dependent on the reaction environment, particularly the solvent.[7]

Quantitative Kinetic and Thermal Data

The rate of thermal decomposition is critically dependent on temperature and the surrounding medium. The following tables summarize key kinetic and thermal parameters reported in the literature.

Table 1: Arrhenius and Kinetic Parameters for BPO Decomposition

| Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|

| Activation Energy (Ea) | 112.7 ± 4.2 kJ/mol | Solid state, UV-Vis Spectrophotometry | [8] |

| 124 kJ/mol | Solid state, VSP2 tests | [9] | |

| 137.8 ± 6.6 kJ/mol | Solid state, Isothermal Microcalorimetry | [8] | |

| 146.0 kJ/mol | Solid state, Freeman and Carroll method | [9] | |

| 146.8 kJ/mol | Solid state, Kissinger method | [2][9] | |

| ~28.5 kcal/mol (~119 kJ/mol) | In various solvents (dioxane, etc.) | [10] | |

| Half-life (t½) | 1 hour | 92 °C | [5] |

| | 1 minute | 131 °C |[5] |

Table 2: Thermal Hazard Data for Solid BPO

| Parameter | Value | Method/Conditions | Reference(s) |

|---|---|---|---|

| Onset Temperature (T_onset) | 79 °C | 98% BPO, ARSST | [2][9] |

| 98 °C | 75% BPO, ARSST | [2][9] | |

| 101.4 - 104.6 °C | DSC, various heating rates | [2][9] | |

| 109 °C | DSC | [11] | |

| Decomposition Enthalpy (ΔH_d) | 229.7 - 524.2 J/g | DSC | [2][9] |

| Self-Accelerating Decomposition Temp. (SADT) | 72.2 °C (for T_D24) | Calculated | [2][9] |

| | -1 °C | BPO with NaOH solution |[12] |

Factors Influencing Decomposition Kinetics

Temperature

As dictated by the Arrhenius equation, the rate of decomposition increases exponentially with temperature. The half-life of BPO decreases dramatically with increasing temperature, from one hour at 92°C to just one minute at 131°C.[5] This sensitivity underscores the importance of strict temperature control during storage and handling.

Solvent Effects

The solvent plays a crucial role in the stability and decomposition kinetics of BPO.[13]

-

Polarity: BPO solubility is inversely related to solvent polarity. It is least stable in solvents like polyethylene (B3416737) glycol (PEG) 400.[13] Stability can be improved in blends where BPO has lower solubility.[13]

-

Induced Decomposition: Some solvents can induce the decomposition of BPO, altering the reaction order and products.[14] For example, pyridine (B92270) induces a first-order decomposition to give pyridine N-oxide and benzoic anhydride.[14][15]

-

Contaminants: The presence of incompatible materials such as acids (HCl, H₂SO₄), bases (NaOH), or metals can significantly lower the decomposition temperature and increase the risk of a thermal runaway.[3][7][16] For instance, mixing with NaOH solution can lower the SADT to as low as -1°C.[12] The addition of phenyl-containing compounds like benzene and toluene (B28343) also lowers the initial decomposition temperature and activation energy.[1][9]

Experimental Protocols for Kinetic Analysis

A variety of analytical techniques are employed to characterize the thermal decomposition of BPO. The choice of method depends on the specific kinetic or thermodynamic parameters of interest.

Calorimetric Methods

These methods measure the heat flow associated with the decomposition reaction.

-

Differential Scanning Calorimetry (DSC):

-

Objective: To determine thermal properties such as onset temperature (T_onset), peak decomposition temperature, and enthalpy of decomposition (ΔH_d).[2][11] It is also used to study the influence of additives and autocatalytic behavior.[4][17]

-

Methodology: A small, weighed sample of BPO (typically 1-5 mg) is placed in a sealed aluminum pan. A reference pan (empty) is placed alongside it. The sample and reference are heated at a constant rate (e.g., 1, 2, 5, 10 °C/min) under an inert atmosphere (e.g., nitrogen).[4] The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature. The resulting thermogram shows exothermic peaks corresponding to the decomposition.

-

Kinetic Analysis: By performing experiments at multiple heating rates, model-free kinetic methods (e.g., Kissinger, Friedman) can be applied to calculate the apparent activation energy (Ea).[2][9]

-

-

Accelerating Rate Calorimetry (ARC):

-

Objective: To study the time, temperature, and pressure relationships for a thermal runaway reaction under near-adiabatic conditions.[2][18] This data is used to determine critical safety parameters like the Time to Maximum Rate under adiabatic conditions (TMRad) and the Self-Accelerating Decomposition Temperature (SADT).[2][9]

-

Methodology: A larger sample is placed in a spherical bomb calorimeter. The instrument operates in a "heat-wait-search" mode. It heats the sample to a starting temperature, waits for thermal equilibrium, and then searches for an exothermic self-heating rate exceeding a set sensitivity (e.g., 0.02 °C/min).[18] Once self-heating is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss. Temperature and pressure are recorded until the reaction is complete.

-

Chromatographic Methods

These methods are used to separate and quantify BPO and its degradation products.

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To quantify the concentration of BPO and non-volatile products like benzoic acid over time.[6][13][19]

-

Methodology:

-

Sample Preparation: A solution of the BPO-containing sample is prepared in a suitable solvent (e.g., methanol (B129727)/water, acetonitrile).[19][20]

-

Chromatographic System: A reverse-phase column (e.g., C18) is typically used.[20][21]

-

Mobile Phase: An isocratic or gradient mobile phase, often a mixture of acetonitrile (B52724) and/or methanol with an aqueous buffer, is used for elution.

-

Detection: A UV detector is commonly used, with a detection wavelength set around 235-272 nm.[20][21]

-

Quantification: The concentration of BPO is determined by comparing its peak area to that of a calibration curve prepared from known standards.

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To identify and quantify volatile degradation products, particularly benzene.[6]

-

Methodology: Headspace GC-MS is often employed. The sample is heated in a sealed vial to allow volatile compounds to partition into the gas phase (headspace). An aliquot of the headspace gas is then injected into the GC-MS system for separation and identification. This technique is critical for detecting trace levels of carcinogenic impurities like benzene.[6]

-

Other Methods

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability and decomposition stages.[22]

-

Iodometric Titration: A classical chemical method for determining the concentration of peroxide. The sample is reacted with potassium iodide, and the liberated iodine is titrated with a standard sodium thiosulfate (B1220275) solution.[19]

Conclusion and Safety Implications

The thermal decomposition of benzoyl peroxide is a complex, multi-faceted process governed by first-order and autocatalytic kinetics. Its stability is highly sensitive to temperature, the chemical environment, and the presence of contaminants. The potential for rapid, exothermic decomposition and the formation of hazardous byproducts like benzene necessitates a robust understanding of its kinetic behavior.[5][6]

For researchers, scientists, and drug development professionals, this knowledge is critical for:

-

Process Safety: Designing safe manufacturing, drying, and processing conditions to prevent thermal runaways.[9][16]

-

Formulation Development: Selecting appropriate solvents and excipients that ensure the stability of BPO in pharmaceutical and other commercial products.[13]

-

Storage and Handling: Establishing safe temperature limits for storage and transport to minimize degradation and ensure product quality and safety. The SADT is a key parameter in this regard.[2][9]

-

Risk Assessment: Evaluating the potential hazards associated with BPO under various scenarios, including accidental contamination or exposure to elevated temperatures.

The use of appropriate analytical methodologies, such as DSC, ARC, and HPLC, is essential for accurately characterizing the decomposition kinetics and ensuring the safe handling and application of this important chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Benzoyl peroxide - Wikipedia [en.wikipedia.org]

- 6. High levels of benzene in benzoyl peroxide - A sample preparation artefact? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 8. The stability of benzoyl peroxide by isothermal microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ThermoML:Thermochim. Acta 2018, 670, 13-17 [trc.nist.gov]

- 13. Benzoyl peroxide solubility and stability in hydric solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. The decomposition kinetics of benzoyl peroxide in pyridine and in pyridine–benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. (54r) Thermal Decomposition of Benzoyl Peroxide with Incompatible Materials | AIChE [proceedings.aiche.org]

- 17. matec-conferences.org [matec-conferences.org]

- 18. scribd.com [scribd.com]

- 19. openknowledge.fao.org [openknowledge.fao.org]

- 20. HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 21. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

A Cornerstone of Modern Polymers: The In-depth History of Benzoyl Peroxide in Polymer Chemistry

For Immediate Release – This technical whitepaper delves into the pivotal role of benzoyl peroxide (BPO) in the evolution of polymer chemistry. From its initial synthesis to its current widespread use as a radical initiator, this document provides researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on this crucial compound. We will explore its discovery, the elucidation of its free-radical generating mechanism, key milestones in its application, and detailed experimental protocols.

From Obscurity to Industrial Staple: A Historical Overview

Benzoyl peroxide was first synthesized in 1858 by the German chemist Justus von Liebig.[1] However, its significance to polymer science remained unrecognized for several decades. It wasn't until the early 20th century that its remarkable ability to initiate polymerization was discovered. The pioneering work of Welsh organic chemist Donald Holroyde Hey was instrumental in deducing that the decomposition of benzoyl peroxide generates free phenyl radicals, a foundational concept for its application in polymer synthesis.[1] This discovery paved the way for the use of BPO in the commercial production of major polymers like polystyrene (PS) and poly(methyl methacrylate) (PMMA), which began in earnest in the 1920s and 1930s.

The Engine of Polymerization: Mechanism of Action

The efficacy of benzoyl peroxide as a polymerization initiator lies in the inherent weakness of the oxygen-oxygen single bond within its peroxide structure. Upon the introduction of energy, typically in the form of heat or ultraviolet (UV) light, this bond undergoes homolytic cleavage to yield two highly reactive benzoyloxy radicals.

Caption: Thermal or photochemical decomposition of benzoyl peroxide.

These primary radicals can then initiate the polymerization of vinyl monomers through two competing pathways:

-

Direct Addition: The benzoyloxy radical can directly add across the double bond of a monomer molecule.

-

Decarboxylation and Addition: Alternatively, the benzoyloxy radical can undergo decarboxylation to produce a phenyl radical and carbon dioxide. This phenyl radical then acts as the initiating species by adding to a monomer.

The prevalence of each pathway is dependent on factors such as the monomer structure and reaction temperature.

Caption: Competing pathways for polymerization initiation by BPO.

Quantitative Analysis of Initiator Decomposition

The rate of polymerization is critically dependent on the rate at which the initiator decomposes to generate free radicals. The thermal decomposition of benzoyl peroxide follows first-order kinetics, and the rate is significantly influenced by both temperature and the solvent used. The following table summarizes the decomposition kinetics of benzoyl peroxide under various conditions.

| Temperature (°C) | Solvent | Rate Constant (k_d) (s⁻¹) | Half-life (t₁/₂) (hours) |

| 54 | Benzene | 5.08 x 10⁻⁷ | 379.3 |

| 64 | Benzene | 1.62 x 10⁻⁶ | 118.9 |

| 65 | - | 9.63 x 10⁻⁶ | 20.0 |

| 74 | Benzene | 5.36 x 10⁻⁶ | 35.9 |

| 80 | Benzene | 9.31 x 10⁻⁶ | 20.7 |

| 90 | Benzene | 3.06 x 10⁻⁵ | 6.3 |

Data compiled and calculated from multiple sources.

A Classic Experiment: Free-Radical Polymerization of Styrene (B11656)

The following protocol details the bulk polymerization of styrene, a common laboratory procedure demonstrating the action of benzoyl peroxide as a free-radical initiator.

Materials:

-

Styrene monomer

-

Benzoyl peroxide (BPO)

-

Reaction flask with a condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Beaker

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Monomer Purification: To ensure a successful polymerization, any inhibitors present in the styrene monomer must be removed. This is typically achieved by washing the styrene with an aqueous sodium hydroxide (B78521) solution, followed by washing with deionized water until neutral. The purified styrene is then dried over an anhydrous salt such as calcium chloride and distilled under reduced pressure.

-

Reaction Setup: A pre-weighed amount of purified styrene is added to the reaction flask. The desired quantity of benzoyl peroxide (typically 0.1-1.0% by weight of the monomer) is then introduced into the flask.

-

Inert Atmosphere: The reaction mixture is purged with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove dissolved oxygen, which can act as a radical scavenger and inhibit polymerization.

-

Polymerization: The flask is heated to a temperature between 80-90°C with continuous stirring.[2] The solution will gradually become more viscous as the polymerization proceeds. The reaction is typically allowed to continue for 1-2 hours.[3]

-

Precipitation and Purification: After the designated reaction time, the flask is cooled to room temperature. The viscous polymer solution is then slowly poured into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. This causes the polystyrene to precipitate out of the solution.

-

Isolation and Drying: The precipitated polystyrene is collected by filtration. The solid polymer is washed several times with fresh methanol to remove any unreacted monomer, initiator, or solvent. The purified polystyrene is then dried in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

Caption: Step-by-step workflow for the synthesis of polystyrene.

Conclusion

Benzoyl peroxide's journey from a laboratory curiosity to an industrial workhorse is a testament to the fundamental discoveries in organic and polymer chemistry. Its reliability, efficiency, and versatility as a free-radical initiator have secured its place as an indispensable tool in the synthesis of a vast array of polymeric materials that are integral to modern life. This guide has provided a comprehensive overview of its history, mechanism, and practical application, offering valuable insights for professionals in the chemical and pharmaceutical sciences.

References

The Versatile Role of Benzoyl Peroxide in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl peroxide (BPO), a staple in polymer chemistry, has emerged as a versatile and powerful reagent in a diverse array of organic transformations. Beyond its classical role as a radical initiator, BPO's utility extends to acting as a potent oxidant and a source of benzoyloxy radicals, enabling novel and efficient synthetic methodologies. This technical guide provides an in-depth exploration of the mechanisms of action of benzoyl peroxide in contemporary organic synthesis. It delves into its application as a radical initiator in non-polymerization reactions, its function as an oxidant in transition-metal-catalyzed and catalyst-free systems for C-H functionalization and heterocycle synthesis, and its role in acyloxylation reactions. This guide consolidates quantitative data from key studies, presents detailed experimental protocols for seminal transformations, and employs logical diagrams to elucidate complex reaction pathways, offering a comprehensive resource for researchers seeking to leverage the full potential of this readily available and multifaceted reagent.

Core Mechanisms of Action

Benzoyl peroxide's reactivity in organic synthesis is primarily dictated by the weak peroxide (-O-O-) bond, which readily undergoes homolytic cleavage upon thermal or photochemical induction. This initial bond scission is the gateway to several reactive intermediates that drive a variety of transformations.

Radical Initiation

The most well-established role of benzoyl peroxide is as a radical initiator. The process begins with the homolytic cleavage of the O-O bond to generate two benzoyloxy radicals. These radicals can then either directly participate in subsequent reactions or undergo decarboxylation to form phenyl radicals and carbon dioxide. This initiation sequence is fundamental to many radical-mediated reactions, most notably in polymer synthesis.[1][2][3]

Oxidative Capacity

Benzoyl peroxide also functions as a potent two-electron oxidant in various transformations, often in concert with a transition metal catalyst such as copper.[1][4] In these reactions, BPO can accept electrons, facilitating the oxidation of substrates and the regeneration of the catalyst's active state. This oxidative role is crucial in C-H functionalization and cross-coupling reactions.

Source of Benzoyloxy Radicals

The benzoyloxy radical (PhCOO•) itself is a key reactive species. It can participate in addition reactions to unsaturated systems or act as a hydrogen abstracting agent. Furthermore, it can serve as a precursor to the benzoyloxy group in acyloxylation reactions, providing a direct method for the introduction of this functionality.

Applications in Organic Synthesis

The diverse reactivity of benzoyl peroxide has been harnessed in a multitude of synthetic applications, extending far beyond its traditional use in polymerization.

Radical-Mediated Reactions (Non-Polymerization)

A classic application of BPO as a radical initiator is in the Wohl-Ziegler bromination of benzylic and allylic C-H bonds using N-bromosuccinimide (NBS).[5][6] BPO initiates the reaction by generating a bromine radical from trace amounts of HBr and NBS, which then propagates a radical chain reaction.

Table 1: Benzylic Bromination with BPO/NBS

| Substrate | Product | Yield (%) | Reference |